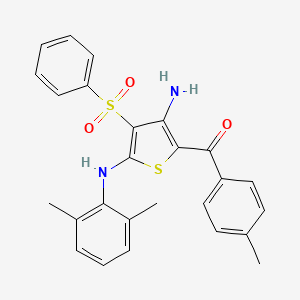
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiophene derivatives, similar to the specified compound, are synthesized and characterized to understand their structural properties and potential applications. For instance, Shahana and Yardily (2020) synthesized novel thiophene and thiazole-based compounds, focusing on their spectral characterization, density functional theory (DFT), and docking studies to assess their antibacterial activity. These studies involve advanced spectroscopic techniques and theoretical calculations to elucidate the compounds' structures and electronic properties (Shahana & Yardily, 2020).
Biological Activities
Another significant area of research involves investigating the biological activities of thiophene derivatives. For example, Liao et al. (2017) evaluated the anticancer activity of a thiophene heterocyclic compound, APTM, against human colon cancer HCT116 cells. The study demonstrated that APTM inhibits cell growth and induces apoptosis in a p53-dependent manner, highlighting its potential as a lead compound for treating human colon cancer (Liao et al., 2017).
Propiedades
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-12-14-19(15-13-16)23(29)24-21(27)25(33(30,31)20-10-5-4-6-11-20)26(32-24)28-22-17(2)8-7-9-18(22)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMFZMRZNQKOCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

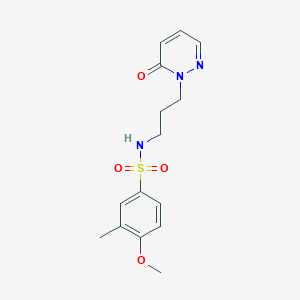
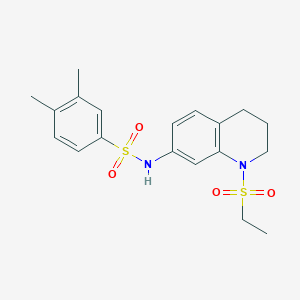
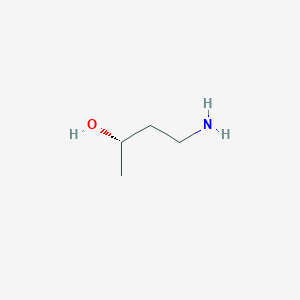
![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)
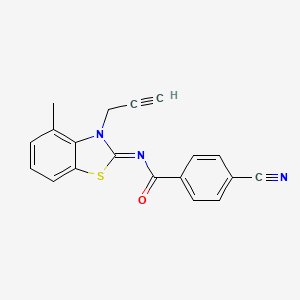
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)
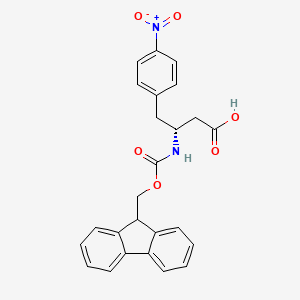
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)